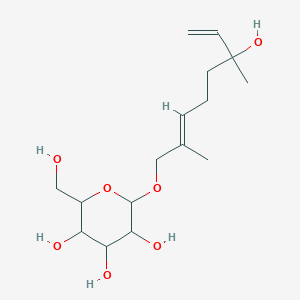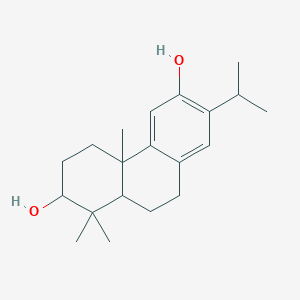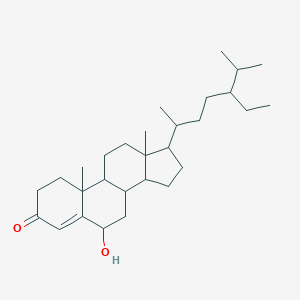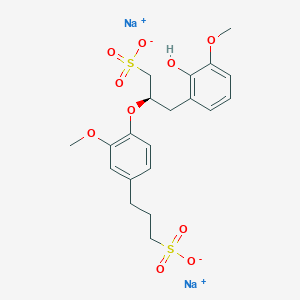
Lignosulfonic acid, sodium salt
Vue d'ensemble
Description
Lignosulfonic acid, sodium salt, also known as Sodium ligninsulfonate, is a lignosulfonate compound that contains sodium as a cation . It is derived from lignin, a natural polymer found in the cell walls of plants . It is used in the food industry as a de-foaming agent for paper production and in adhesives for items that come in contact with food . It has preservative properties and is used as an ingredient in animal feeds . It is also used for construction, ceramics, mineral powder, chemical industry, textile industry (leather), metallurgical industry, petroleum industry, fire-retardant materials, rubber vulcanization, organic polymerization .
Synthesis Analysis
Lignosulfonates are mainly recovered from spent sulfite pulping liquor and prepared from the sulfonation process of alkali lignin . A simple and rapid method to determine the sulfonation degree of lignosulfonates was proposed based on the electrostatic interaction between cationic surfactant (hexadecyl trimethyl ammonium bromide (CTAB)) and anionic lignosulfonates . Another method includes dissolving a lignosulfonic acid sodium salt in pure water, then using an ultrafilter for separating and collecting a solution which does not pass through an ultrafiltration membrane .Molecular Structure Analysis
Lignosulfonic acid sodium salt has an average molecular weight (Mw) of 52,000 and an average number-average molecular weight (Mn) of 7,000 . Its InChI key is YDEXUEFDPVHGHE-UHFFFAOYSA-L . It is a randomly branched polyelectrolyte with abundant sulfonate and carboxylic acid groups to ensure water-solubility .Chemical Reactions Analysis
The sulfonation degree of lignosulfonates affects their water solubility, surface activity, and dispersing performance . The methods for determining sulfonation degree include elemental analysis and potentiometric titration . Lignosulfonic acid sodium salt undergoes precipitation upon coming across acid .Physical And Chemical Properties Analysis
Lignosulfonates are randomly branched polyelectrolytes with abundant sulfonate and carboxylic acid groups to ensure water-solubility . In aqueous solution, their conformation, colloidal state, and adsorption at surfaces or interfaces can be affected by a range of parameters, such as pH, concentration of other electrolytes, temperature, and the presence of organic solvents .Applications De Recherche Scientifique
Corrosion Inhibitor
Sodium lignosulfonate has been studied for its potential application as a corrosion inhibitor . It was extracted from natural lignocellulose waste and its characterization and potential application as a corrosion inhibitor were investigated . The study found that the aqueous solubility of sodium lignosulfonate increased from 29.17 to 88.58 wt% when reaction time was increased from 1 to 4 hours . A corrosion inhibition efficiency of 90.23% was obtained .
Adsorbent for Water Treatment
Sodium lignosulfonate has been used to form a lignin/chitosan adsorbent, which is used to treat Pb2+ in water pollution . An orthogonal experiment was used to optimize the content of sodium lignosulfonate, chitosan, cross-linking agent and initiator to obtain the adsorbent with the best adsorption performance . The results showed that the adsorption capacity of Pb2+ was 345 mg g−1 when the adsorbent was 0.01 g, the concentration of heavy metal ions was 100 mg L−1 and pH was 7 .
Plasticizer, Dispersant, and Stabilizer Formulations
Due to their amphiphilic nature, lignosulfonates are used in manifold applications such as plasticizer, dispersant, and stabilizer formulations . Their function and performance are determined by their behavior in aqueous solution and at surfaces and interfaces, which is in turn imposed by the chemical make-up .
Mécanisme D'action
Sodium Ligninsulfonate, also known as Lignosulfonic acid, sodium salt, is a water-soluble lignin extracted from the sulfite pulping process . It has a unique structure that makes it an effective dispersant or surfactant used in a wide range of industries .
Target of Action
Sodium Ligninsulfonate primarily targets the cell membrane of the human fungal pathogen Candida albicans . It also acts as a corrosion inhibitor on metal surfaces .
Mode of Action
Sodium Ligninsulfonate interacts with its targets by causing cell membrane damage in C. albicans . It also acts as a fire retardant finishing agent on cotton fabric . In the case of metal surfaces, it serves as a corrosion inhibitor .
Biochemical Pathways
It has been shown to affect the conformation, colloidal state, and adsorption at surfaces or interfaces of various substances . It also plays a role in the thermal degradation mechanism of substances .
Pharmacokinetics
It is known to be water-soluble due to the presence of sulfonate groups . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of Sodium Ligninsulfonate results in the perturbation of the cell membrane in C. albicans, leading to its potential use as an antifungal agent . When used as a fire retardant on cotton fabric, it significantly reduces the fabric’s flammability . As a corrosion inhibitor, it reduces the corrosion rate of metal surfaces .
Action Environment
The action of Sodium Ligninsulfonate can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor is affected by the concentration of the Sodium Ligninsulfonate, temperature, and reaction time . Its role as a fire retardant on cotton fabric is also influenced by the concentration of the Sodium Ligninsulfonate used .
Orientations Futures
The properties of lignosulfonates can be tailored by controlling aspects such as the production parameters, fractionation, and by subsequent modification . Recent developments have spawned a magnitude of products and technologies, which is also reflected in the wide variety of possible application areas .
Propriétés
IUPAC Name |
disodium;(2R)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S2.2Na/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/t16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXUEFDPVHGHE-GGMCWBHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C[C@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Na2O10S2 | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
8062-15-5 (Parent) | |
| Record name | Polignate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008061516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992), Tan solid; [HSDB] | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ligninsulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble (NTP, 1992), SEE LIGNIN SULFONATE. MOLECULAR WEIGHTS RANGE FROM 1000-20,000; NO PRONOUNCED ODOR; NONHYGROSCOPIC; NO DEFINITE MP; DECOMPOSE ABOVE 200 °C; SPECIFIC GRAVITY ABOUT 1.5; FORMS COLLOIDAL SOLN OR DISPERSIONS IN WATER; LIGHT TAN TO DARK-BROWN POWDER; PRACTICALLY INSOL IN ALL ORG SOLVENTS /LIGNIN SULFONATE/ | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM LIGNINSULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lignosulfonic acid, sodium salt | |
Color/Form |
tan, free-flowing spray-dried powder | |
CAS RN |
8061-51-6 | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Polignate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008061516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LIGNINSULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium ligninsulfonate interact with minerals in flotation processes?
A1: SLS exhibits selective adsorption onto mineral surfaces. In the case of phosphate ore, SLS preferentially adsorbs onto limonite (an iron oxide) over collophane (a phosphate mineral) []. This selective adsorption is attributed to the higher adsorption density of SLS on the limonite surface compared to the collophane surface. Thermodynamic studies suggest that SLS chemically adsorbs onto limonite in alkaline conditions, while its interaction with collophane is a weaker physical adsorption [].
Q2: How does the addition of calcium carbonate (CaCO3) to sodium ligninsulfonate affect its binding properties in iron ore pelletization?
A2: The combination of SLS and CaCO3, termed CSL, demonstrates enhanced binding properties compared to SLS alone []. SLS interacts with magnetite primarily through ligand exchange, hydrogen bonding, and electrostatic interactions. Adding CaCO3 introduces more active sites, increasing CSL's adsorbability. During the pelletization process, CaCO3 acts as a fluxing agent, promoting oxide bridging and bonding between magnetite grains. This results in reduced porosity and improved compressive strength of the roasted pellets [].
Q3: What is the molecular formula and weight of sodium ligninsulfonate?
A3: Due to the complex and variable nature of lignin, SLS doesn't have a single defined molecular formula or weight. It exists as a heterogeneous polymer with varying molecular weights and structures depending on the source and extraction method.
Q4: What spectroscopic techniques are used to characterize sodium ligninsulfonate?
A4: Researchers commonly employ FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy to characterize SLS [, , ]. FTIR helps identify functional groups present in SLS, like sulfonate groups, hydroxyl groups, and aromatic rings. NMR provides insights into the structural arrangement and bonding patterns within the complex lignin polymer.
Q5: How does sodium ligninsulfonate perform as an additive in gelled electrolytes for lead-acid batteries?
A5: SLS, when added to gelled electrolytes, enhances their performance by increasing viscosity and improving ion conduction [, ]. At a 3.0% mass fraction of SiO2, the gel electrolyte containing 0.01% SLS exhibits a sixfold increase in viscosity compared to the electrolyte without SLS [, ]. This increase in viscosity is beneficial for preventing water precipitation and reducing internal resistance, ultimately improving battery performance.
Q6: Can sodium ligninsulfonate be used to improve the properties of biodegradable insulators?
A6: Research indicates that incorporating SLS into zein protein-based materials can create biodegradable insulators with tunable dielectric properties []. The presence of SLS modifies the structural arrangement of zein, influencing the dielectric permittivity and loss tangent of the resulting bio-nanocomposite. These findings suggest potential applications of SLS-modified zein in transient electronics.
Q7: How does sodium ligninsulfonate contribute to the catalytic activity of carbon materials in converting fructose to 5-hydroxymethylfurfural (HMF)?
A7: Carbon materials derived from SLS through controlled carbonization processes exhibit catalytic activity in the conversion of fructose to HMF []. The catalytic activity is attributed to the presence of oxygen- and sulfur-containing functional groups, acting as acid sites. The type and abundance of these acid sites are influenced by the carbonization atmosphere, ultimately impacting the catalytic performance of the SLS-derived carbon material [].
Q8: Are there computational models that can predict the adsorption behavior of sodium ligninsulfonate on different plastic surfaces?
A8: While computational models specifically predicting SLS adsorption on plastics are limited in the provided research, adsorption studies often employ Freundlich and Langmuir models to describe the adsorption process []. These models help understand the adsorption mechanism, surface coverage, and interaction strength between SLS and the plastic surface.
Q9: What analytical methods are employed to determine the size and structure of sulfur nanoparticles synthesized using sodium ligninsulfonate?
A9: Researchers utilize techniques like Laser Scattering Analysis (LSA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize sulfur nanoparticles synthesized with SLS []. LSA provides information on particle size distribution, XRD reveals the crystalline structure, and SEM visualizes the morphology and size of the nanoparticles.
Q10: How does sodium ligninsulfonate affect the biodegradation of polychlorinated biphenyls (PCBs)?
A10: Research suggests that SLS can enhance the biodegradation of PCBs []. The exact mechanisms are still under investigation, but it's thought that SLS might act as a biosurfactant, increasing the bioavailability of PCBs to degrading microorganisms.
Q11: What factors influence the dissolution and solubility of sodium ligninsulfonate?
A11: SLS is generally water-soluble, but its solubility can vary depending on factors like molecular weight, degree of sulfonation, pH, and the presence of other ions in the solution []. Higher molecular weight fractions of SLS tend to exhibit lower solubility compared to lower molecular weight fractions.
Q12: Can sodium ligninsulfonate serve as a substitute for traditional surfactants in degreaser formulations?
A12: Yes, SLS can replace harmful anionic surfactants like sodium dodecylbenzenesulfonate (LAS) in environmentally friendly degreaser formulations []. Researchers have successfully developed phosphorus-free degreasers using SLS as a primary surfactant, combined with other biodegradable components like alkyl glycosides and polyaspartic acid [].
Q13: How can sodium ligninsulfonate contribute to the recycling of plastic waste?
A13: SLS demonstrates potential in separating different types of plastics from a mixed waste stream using the flotation technique [, ]. By selectively adsorbing onto specific plastic surfaces, SLS alters their hydrophobicity, allowing for separation based on density differences. This selective adsorption is influenced by factors like SLS concentration and temperature [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)
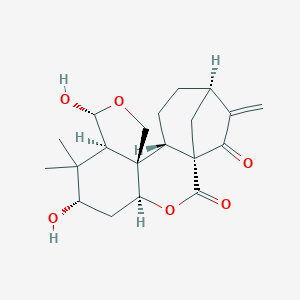
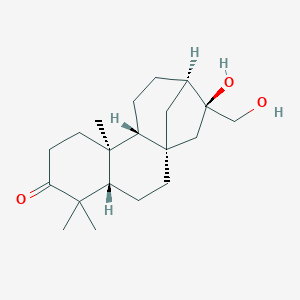
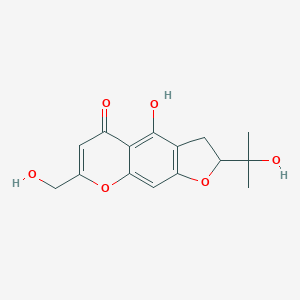

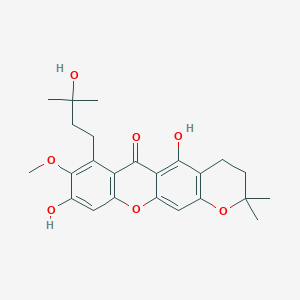
![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)

